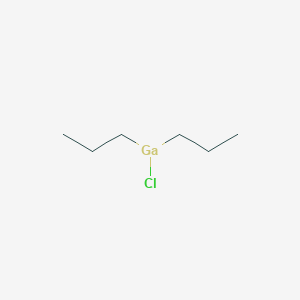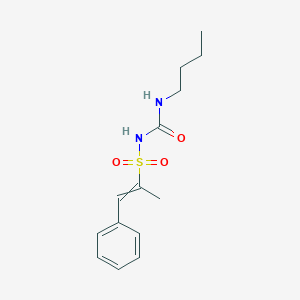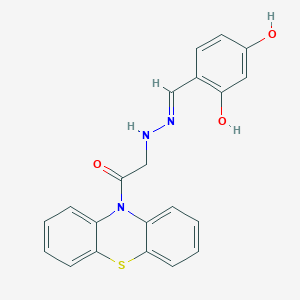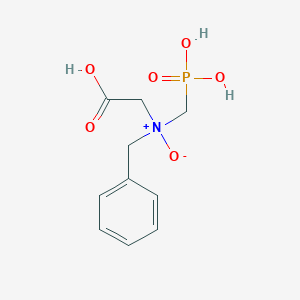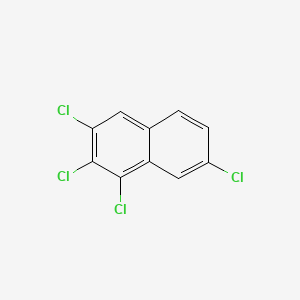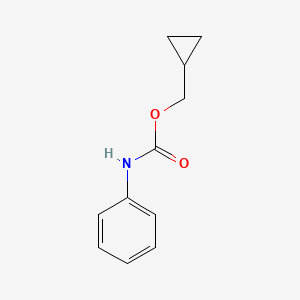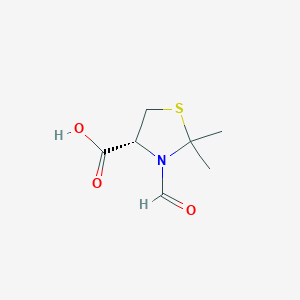![molecular formula C22H42O4 B14628091 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane) CAS No. 55009-72-8](/img/structure/B14628091.png)
2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) is an organic compound with the molecular formula C22H42O4 It consists of a dodecane backbone with two oxane (tetrahydropyran) rings attached via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) typically involves the reaction of dodecanediol with oxane under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the etherification reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxane rings to more saturated forms.
Substitution: The ether linkages can be targeted for substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecanedione derivatives, while reduction can produce more saturated ether compounds.
Applications De Recherche Scientifique
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of membrane-mimetic systems due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) exerts its effects depends on its application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The molecular targets and pathways involved include interactions with cell membranes and specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[1,12-Dodecanediylbis(oxy)]bis(6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine)
- 1,12-Bis(2-nitrophenoxy)dodecane
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
Uniqueness
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(oxane) is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its ability to form stable ether linkages and its amphiphilic nature make it particularly useful in applications requiring specific molecular interactions.
Propriétés
Numéro CAS |
55009-72-8 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2-[12-(oxan-2-yloxy)dodecoxy]oxane |
InChI |
InChI=1S/C22H42O4/c1(3-5-7-11-17-23-21-15-9-13-19-25-21)2-4-6-8-12-18-24-22-16-10-14-20-26-22/h21-22H,1-20H2 |
Clé InChI |
MGOGIEZMGOOVEM-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCCCCCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
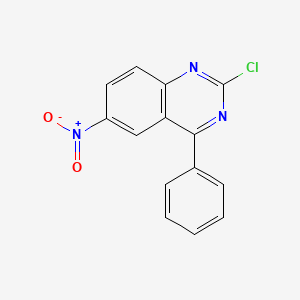
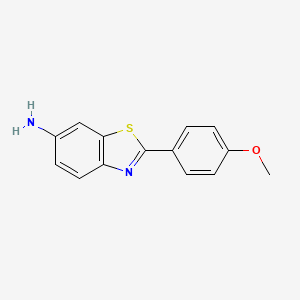


![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
